3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-[4-(trifluoromethoxy)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N5O2/c1-12-18(13-2-4-14(23)5-3-13)20-28-27-19-17(31(20)29-12)10-11-30(21(19)32)15-6-8-16(9-7-15)33-22(24,25)26/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXEMOOMOJZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=C1C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one represents a novel class of pyrazolo-triazine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Pyrazolo and Triazine Rings : These heterocyclic structures contribute to the compound's reactivity and biological activity.
- Fluorine Substituents : The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.
- Methyl and Trifluoromethoxy Groups : These groups may influence the compound's interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Bacillus cereus | 16 | Significant |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | 128 | Minimal |
The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways. The fluorinated groups likely enhance binding affinity to target enzymes or receptors.
Case Studies
- Study on Staphylococcus aureus : In a controlled environment, the compound exhibited a strong inhibitory effect on Staphylococcus aureus, outperforming traditional antibiotics in specific assays. This suggests potential for use in treating resistant strains.
- Synergistic Effects : When tested in combination with other antimicrobial agents, this compound showed synergistic effects, enhancing the overall efficacy against multi-drug resistant bacteria.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycles: The target compound shares a pyrazolo-pyrido-triazinone core with the analog in , differing only in substituent positions and halogenation patterns. In contrast, compounds like (pyrazolo-pyrimidino-pyridine) and (thiazolo-triazinone) exhibit distinct fused-ring systems, which alter electronic delocalization and binding affinity .
Substituent Impact: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl group in , as fluorine’s smaller size and electronegativity reduce steric hindrance and improve lipophilicity . Trifluoromethoxy vs.
Bioactivity Correlations: While bioactivity data for the target compound is absent, structurally related pyrazolo-pyridines (e.g., ) exhibit antibacterial and antifungal properties, suggesting that the target’s triazinone core and fluorinated substituents may confer similar activities . Compounds with thiazolo-triazinone cores (e.g., ) show distinct bioactivity profiles due to sulfur-containing heterocycles, which often influence redox properties and target selectivity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine atoms at the 4-position of the phenyl ring reduce oxidative metabolism, as seen in FDA-approved fluorinated drugs (e.g., ciprofloxacin) .
Q & A
Q. What are the key synthetic pathways and challenges for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of fluorophenyl and trifluoromethoxyphenyl precursors under acidic or reflux conditions. Common solvents like ethanol or DMF are used, with thin-layer chromatography (TLC) to monitor reaction progress. Challenges include managing steric hindrance from the trifluoromethoxy group and ensuring regioselectivity during heterocycle formation .
Q. Which analytical techniques are essential for structural confirmation?
Critical methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve complex fused-ring systems, as demonstrated in analogous triazolo-pyrimidine structures .
Q. How do halogen and trifluoromethoxy substituents influence reactivity?
The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during synthesis. The trifluoromethoxy moiety increases lipophilicity, affecting solubility and requiring polar aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized when encountering low efficiency?
Strategies include:
- Solvent optimization : Switching from ethanol to DMF to improve solubility of hydrophobic intermediates.
- Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps.
- Step-wise monitoring : Using HPLC or TLC to identify bottlenecks in multi-step pathways .
Q. What methodologies address contradictions between in vitro and in vivo bioactivity data?
- Comparative structural analysis : Evaluate analogs (e.g., pyrazolo-triazino-pyridines) to identify substituents critical for target binding.
- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays to explain discrepancies .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Map interactions with target proteins (e.g., kinases) to prioritize substituents.
- QSAR models : Correlate trifluoromethoxy positioning with bioactivity using datasets from triazolo-pyrimidine analogs .
Q. What experimental frameworks assess environmental fate during preclinical development?
- Biodegradation assays : Measure half-life in aqueous systems under varying pH and light conditions.
- Ecotoxicology screens : Use Daphnia magna or algal models to evaluate acute toxicity, following protocols for fluorinated heterocycles .
Data Interpretation and Optimization
Q. How to resolve conflicting spectroscopic data during structural elucidation?
- 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping proton signals in fused-ring systems.
- Crystallographic validation : Compare experimental X-ray data with computational predictions for bond angles and torsional strain .
Q. What strategies mitigate decomposition during storage or handling?
- Stability studies : Conduct accelerated degradation tests under heat/humidity to identify degradation products via LC-MS.
- Lyophilization : Store as a lyophilized powder under inert gas to prevent hydrolysis of the trifluoromethoxy group .
Biological and Environmental Impact
Q. How to evaluate the compound’s potential for off-target effects in cellular assays?
- Selectivity profiling : Screen against panels of related enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays.
- Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated cells to identify unintended pathways .
Q. What protocols assess the compound’s persistence in environmental compartments?
- Soil adsorption studies : Measure binding coefficients (Kd) using HPLC-UV to predict mobility in terrestrial systems.
- Aquatic photolysis : Exclude UV light to simulate sediment conditions and quantify breakdown kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
